Draquinolol is a compound that has garnered attention in the pharmaceutical and chemical research sectors due to its unique properties and potential applications. It is classified as a beta-adrenergic receptor agonist, which means it can stimulate beta receptors in the body, leading to various physiological responses. Understanding Draquinolol's source, classification, synthesis, and mechanisms of action is crucial for its application in scientific research and potential therapeutic uses.
Draquinolol is derived from the chemical modification of certain natural compounds. The specific origins of Draquinolol are often linked to synthetic routes involving the modification of existing beta-adrenergic compounds. This compound may be synthesized in laboratory settings or derived from precursor chemicals that are more readily available.
Draquinolol falls under the category of pharmaceutical compounds known as beta-adrenergic agonists. These compounds are primarily used in the treatment of conditions such as asthma, chronic obstructive pulmonary disease, and heart failure due to their ability to relax bronchial muscles and improve airflow.
The synthesis of Draquinolol typically involves several key steps, which may vary based on the specific route chosen by chemists. Common methods include:
The synthesis process often requires careful control of reaction conditions, including temperature, pressure, and pH levels, to optimize yield and purity. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is essential for characterizing the synthesized product.
Draquinolol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H21N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Draquinolol is approximately 335.42 g/mol. Its structural representation includes a phenolic hydroxyl group that plays a critical role in its interaction with beta-adrenergic receptors.
Draquinolol undergoes various chemical reactions that are pivotal for its functionality:
The kinetics of these reactions depend on factors such as enzyme availability and substrate concentration. Understanding these interactions is crucial for predicting the compound's behavior in therapeutic contexts.
Draquinolol exerts its effects primarily through activation of beta-adrenergic receptors located on cell membranes throughout the body. Upon binding:
Research indicates that Draquinolol has a higher affinity for specific beta receptor subtypes compared to others, which may influence its therapeutic efficacy and side effect profile.
Draquinolol appears as a white crystalline solid at room temperature with a melting point typically around 100-105 °C. Its solubility varies with solvent type; it is generally soluble in organic solvents but less so in water.
The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations. Its reactivity profile includes potential interactions with nucleophiles due to the presence of electrophilic centers within its structure.
Draquinolol's primary applications lie within pharmacology and medicinal chemistry:
Draquinolol (initially designated HI-42 or H-I 42 BS) was first synthesized and characterized in the mid-1980s. Key research focused on its unique in vivo behavior, where it demonstrated prolonged beta-blocking activity compared to contemporaneous agents. This extended duration was attributed to its formation of exceptionally stable complexes with β1-adrenoceptors in cardiac tissue, as evidenced by radioligand binding assays .
A pivotal 1985 study employed tritiated Draquinolol to quantify receptor occupancy and dissociation kinetics, revealing significantly slower receptor-offset rates than benchmark beta-blockers like propranolol. This "tight-binding" property translated to sustained pharmacological effects in vivo, with single oral doses effectively suppressing exercise-induced tachycardia in human subjects for over 24 hours . Clinical assessment in 1987 further confirmed its cardioselectivity profile in humans, establishing it as a potent β1-antagonist with minimal activity against β2-adrenoceptors responsible for bronchoconstriction . While preclinical and early clinical data demonstrated promising pharmacodynamic properties, comprehensive development and global regulatory approval pathways were not pursued to market authorization for widespread therapeutic use. Consequently, Draquinolol remains primarily a compound of research interest in pharmacological studies exploring beta-receptor interactions [2].
Table 1: Key Physicochemical Properties of Draquinolol
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 3-[4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-7-methoxy-2-methyl-1(2H)-isoquinolinone | [8] |
Molecular Formula | C₂₄H₃₀N₂O₄ | [1] [8] |
Molecular Weight | 410.51 g/mol | [8] |
CAS Registry Number | 67793-71-9 | [8] |
Synonyms | HI 42; H-I 42 BS | [2] |
Table 2: Historical Research Milestones for Draquinolol
Year | Milestone | Significance | |
---|---|---|---|
1985 | Radioligand binding studies demonstrating tight β1-adrenoceptor complexation | Explained prolonged in vivo duration of action | |
1987 | Clinical assessment confirming cardioselectivity in humans | Established β1:β2 selectivity ratio in human subjects | |
1990 | Comparative binding studies in rat heart membranes and myocytes | Further elucidated species-specific binding kinetics and β1-subtype interactions |
Draquinolol belongs to the chemical class of aryloxypropanolamine derivatives, characterized by an isoquinolinone moiety linked via a phenoxy group to a propanolamine side chain. Its core structure consists of a 7-methoxy-2-methylisoquinolin-1-one group substituted at the 3-position with a 4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl chain [8] . This molecular architecture places it within the broader family of aminoalcohol-based beta-adrenergic antagonists [2].
Pharmacologically, Draquinolol is classified as a competitive antagonist with high selectivity for β1-adrenoceptors. Its mechanism involves reversible binding to cardiac β1-receptors, inhibiting catecholamine-induced activation and thereby reducing heart rate and myocardial contractility. The tert-butylamino group on the propanolamine side chain is a critical determinant of its affinity and selectivity profile [2]. Research indicates its binding exhibits negative cooperativity, suggesting allosteric modulation of receptor dynamics beyond simple competitive inhibition. Studies on isolated rat ventricular myocytes demonstrated high-affinity binding to a subset of β1-receptors, contributing to its long-lasting effects in vivo .
Structure-activity relationship (SAR) analyses highlight essential features:
As of 2025, Draquinolol lacks a monograph in major international pharmacopeias, including the United States Pharmacopeia–National Formulary (USP–NF), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP), and the International Pharmacopoeia (Ph. Int.) [3] [5] [7]. This absence reflects its status primarily as a research compound rather than a therapeutically marketed agent.
Pharmacopeial monographs establish legally recognized standards for identity, strength, quality, and purity of medicinal substances. Inclusion typically requires widespread therapeutic use, regulatory approval in jurisdictions covered by the pharmacopeia, and sufficient public health relevance. The USP–NF, for instance, prioritizes substances with significant clinical utilization in the United States or those included in approved drug products [3]. The International Pharmacopoeia (Ph. Int.), published by the World Health Organization, specifically focuses on "priority medicines of major public health importance," particularly those on the WHO Essential Medicines List or critical for disease programs. Draquinolol's absence from therapeutic markets excludes it from this scope [5].
The monograph development process involves extensive collaborative review by expert committees, regulatory authorities, and scientific stakeholders. For a compound like Draquinolol to be considered, robust data on its manufacturing process, analytical methods for purity testing, stability profiles, and reference standards would be required [3] [7]. While not officially monographed, its chemical and pharmacological characterization within peer-reviewed literature and chemical databases (e.g., PubChem CID 10070156) provides reference information for researchers [1] .
Table 3: Pharmacopeial Status of Draquinolol (2025)
Pharmacopeia | Scope/Inclusion Criteria | Draquinolol Status | |
---|---|---|---|
USP–NF | Legally recognized standards for drugs marketed in the USA; includes excipients and dietary supplements | Not Monographed | [3] |
European Pharmacopoeia (Ph. Eur.) | Standards for medicines authorized in Europe | Not Monographed | [7] |
Japanese Pharmacopoeia (JP) | Standards for drugs, medical devices, and related products in Japan | Not Monographed | [7] |
International Pharmacopoeia (Ph. Int.) | WHO standards for priority essential medicines | Not Monographed (Not an essential medicine) | [5] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1